molecular formula C14H22ClN B1430011 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride CAS No. 1423031-37-1

2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride

Cat. No. B1430011
M. Wt: 239.78 g/mol
InChI Key: NZEKMWLDFNIWTL-UHFFFAOYSA-N
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Description

“2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride”, also known as IPPH, is a synthetic research chemical . It has a molecular weight of 239.79 and its IUPAC name is 2-(4-isopropylphenyl)piperidine hydrochloride .


Synthesis Analysis

While specific synthesis methods for “2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride” were not found, piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, a series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity .


Physical And Chemical Properties Analysis

“2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride” is a powder with a storage temperature at room temperature . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Assay Method Development

A sensitive high-performance liquid chromatographic assay method was developed for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a potent anti-ischemic and anti-hypertensive agent, highlighting its potential for quality control and stability studies in drug development. The method achieved separation on a C(18) Purospher column, demonstrating the compound's relevance in pharmaceutical analysis (Dwivedi et al., 2003).

Crystal Structure Analysis

Two crystal forms of paroxetine hydrochloride, related to the piperidine family, were analyzed using X-ray crystallography. This study provided insights into the molecular structure and potential interactions of piperidine derivatives, which could influence the development of new pharmaceutical compounds (Yokota et al., 1999).

Neuroprotective Agents

Research identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective NMDA antagonist with potential as a neuroprotective agent, highlighting the therapeutic potential of piperidine derivatives in neurodegenerative diseases (Chenard et al., 1995).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed potent anti-acetylcholinesterase activity, indicating their potential use in treating conditions such as Alzheimer's disease (Sugimoto et al., 1992).

Opioid Receptor Antagonism

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine demonstrated high affinity and selectivity as a κ-opioid receptor antagonist, suggesting its potential in treating depression and addiction disorders (Grimwood et al., 2011).

Future Directions

While specific future directions for “2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride” were not found, piperidine and its derivatives have been recognized as important synthetic fragments for designing drugs and have a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-propan-2-ylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-11(2)12-6-8-13(9-7-12)14-5-3-4-10-15-14;/h6-9,11,14-15H,3-5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEKMWLDFNIWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride

CAS RN

1423031-37-1
Record name Piperidine, 2-[4-(1-methylethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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